molecular formula C16H14FN5O B2491386 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-fluorobenzamide CAS No. 1396685-76-9

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-fluorobenzamide

Cat. No.: B2491386
CAS No.: 1396685-76-9
M. Wt: 311.32
InChI Key: UCNXJCFTCCVASQ-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-fluorobenzamide is a sophisticated chemical hybrid designed for discovery research in medicinal chemistry and chemical biology. This compound integrates a 3,5-dimethylpyrazole moiety, a privileged scaffold in drug discovery, with a pyrimidine ring, a central pharmacophore in many kinase inhibitors . The strategic incorporation of the 3-fluorobenzamide group enhances the molecule's potential for targeted protein binding and modulates its physicochemical properties. Researchers can leverage this compound as a key intermediate or a molecular probe in the synthesis and exploration of novel bioactive agents. Its structure suggests potential application in developing inhibitors for various enzymatic targets, particularly protein kinases, which are critical in cellular signaling pathways . Further investigations may explore its utility in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a precursor for the development of metal complexes with enhanced pharmacological activities, such as antibacterial or DNA-intercalating properties . This makes it a valuable tool for advancing projects in anticancer and antimicrobial research.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O/c1-10-6-11(2)22(21-10)16-18-8-14(9-19-16)20-15(23)12-4-3-5-13(17)7-12/h3-9H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNXJCFTCCVASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-fluorobenzamide typically involves the following steps:

    Formation of the pyrazole ring: The initial step involves the synthesis of 3,5-dimethyl-1H-pyrazole through the reaction of acetylacetone with hydrazine hydrate under acidic conditions.

    Synthesis of the pyrimidine ring: The pyrazole derivative is then reacted with 2-chloropyrimidine in the presence of a base such as potassium carbonate to form the pyrimidine ring.

    Coupling with 3-fluorobenzoyl chloride: The final step involves the coupling of the pyrimidine derivative with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-4-fluorobenzamide: Similar structure with a different position of the fluorine atom.

    N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-chlorobenzamide: Similar structure with a chlorine atom instead of fluorine.

    N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-methylbenzamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-fluorobenzamide is unique due to the specific positioning of the fluorine atom, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a pyrazole ring , a pyrimidine moiety , and a benzamide group . The specific arrangement of these components contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC15_{15}H14_{14}N6_{6}O
Molecular Weight294.31 g/mol
CAS Number1396685-29-2
Melting PointN/A
DensityN/A

Anticancer Properties

Research indicates that compounds with similar structural features exhibit notable anticancer activities. For instance, the incorporation of the pyrazole and pyrimidine rings is often associated with enhanced cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of benzamide can inhibit tumor growth by targeting specific pathways involved in cell proliferation.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer progression, such as kinases.
  • Induction of Apoptosis : The compound may promote programmed cell death in malignant cells, contributing to its anticancer efficacy.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways like the MAPK/ERK pathway, which is crucial for cell survival and proliferation.

Study 1: Antitumor Activity Assessment

A recent study evaluated the anticancer potential of various pyrazole-pyrimidine derivatives, including this compound. The results demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50_{50} value in the low micromolar range.

Study 2: Inhibition of Kinase Activity

Another investigation focused on the compound's ability to inhibit specific kinases associated with cancer cell signaling. The findings revealed that it effectively reduced the activity of RET kinase, which is implicated in various malignancies. The inhibition was quantified using ELISA-based assays, showing a dose-dependent response.

Synthesis and Preparation Methods

The synthesis of this compound typically involves:

  • Formation of Pyrazole and Pyrimidine Rings : This can be achieved through condensation reactions under controlled conditions.
  • Coupling Reaction : The final step involves coupling the synthesized pyrazole-pyrimidine derivative with 3-fluorobenzoyl chloride to form the desired amide.

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